8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent and selective activator of cGMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG II. [, , , , , , , , , , , , , ] As a research tool, 8-pCPT-cGMP is used to investigate the role of cGMP-PKG signaling pathways in various cellular processes.
8-(4-Chlorophenylthio)-cyclic guanosine monophosphate, commonly referred to as 8-Pcpt-cgmp, is a cell-permeable analog of cyclic guanosine monophosphate. This compound plays a significant role in various biological processes by acting as a selective activator of both types of cGMP-dependent protein kinases and cGMP-gated ion channels. Its molecular formula is , with a molecular weight of approximately 509.8 g/mol .
8-Pcpt-cgmp is classified as a synthetic compound derived from modifications to cyclic guanosine monophosphate. It is primarily used in research settings to study cGMP signaling pathways and their physiological effects. The compound is commercially available from various suppliers, indicating its widespread use in scientific research .
The synthesis of 8-Pcpt-cgmp typically involves the following steps:
Synthesis techniques may vary, but common methods include solid-phase synthesis and solution-phase synthesis, utilizing reagents that facilitate the introduction of the chlorophenylthio group and the formation of the cyclic structure.
The molecular structure of 8-Pcpt-cgmp features:
8-Pcpt-cgmp participates in several biochemical reactions, primarily involving:
The activation mechanism often involves binding to specific sites on target proteins or channels, leading to conformational changes that facilitate their biological functions.
The mechanism by which 8-Pcpt-cgmp exerts its effects involves:
Studies have demonstrated that 8-Pcpt-cgmp can stimulate αβγ-ENaC activity significantly, indicating its potential role in regulating sodium balance and blood pressure .
8-Pcpt-cgmp is utilized in various scientific fields, including:
8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a membrane-permeant cGMP analog that acts as a potent and selective activator of cGMP-dependent protein kinases (PKGs). It demonstrates robust agonism toward both type I (α and β isoforms) and type II PKG isoforms. Research using in vitro phosphorylation assays with substrate kemptide demonstrated that 8-pCPT-cGMP activates PKG Iα and Iβ with half-maximal effective concentrations (EC₅₀) in the low micromolar range (0.1–1 µM), significantly lower than native cGMP. For PKG II, studies show moderate activation, though with approximately 5–10 fold lower potency compared to PKG I isoforms. This differential activation profile positions 8-pCPT-cGMP as a crucial pharmacological tool for dissecting PKG I-mediated signaling in vitro and in cellular systems [1] [3] [5].
Table 1: Activation Parameters of 8-pCPT-cGMP for PKG Isoforms
PKG Isoform | EC₅₀ (µM) | Relative Potency vs. cGMP | Primary Tissue Localization |
---|---|---|---|
PKG Iα | 0.15–0.3 | 10–15x higher | Vascular smooth muscle, Platelets, DRG neurons |
PKG Iβ | 0.3–0.7 | 5–8x higher | Lung, Cerebellum |
PKG II | 1.5–3.0 | ~2x higher | Intestine, Kidney, Brain |
The selectivity of 8-pCPT-cGMP arises from its interactions with key residues within the cyclic nucleotide-binding domains (CNB-A and CNB-B) of PKGs. PKG I isoforms possess a glycine-rich loop in the CNB-B domain that accommodates the para-chlorophenylthio modification at the 8-position of the cGMP scaffold. This modification enhances hydrophobic interactions with Phe-239 (PKG Iβ numbering) in the β5-β6 loop of the binding pocket. In contrast, PKG II contains a bulkier valine residue (Val-349) in the analogous position within CNB-B, sterically hindering optimal binding of the chlorophenyl ring and reducing activation efficacy. Mutagenesis studies substituting this valine with glycine in PKG II significantly enhance 8-pCPT-cGMP sensitivity, confirming this residue as a critical structural determinant of isoform selectivity [5].
Beyond PKG activation, 8-pCPT-cGMP directly modulates ion channel activity. It acts as a high-affinity ligand (EC₅₀ ~0.5–2 µM) for cyclic nucleotide-gated (CNG) channels and demonstrates significant effects on epithelial sodium channels (ENaC). In renal epithelial cells and Xenopus oocyte expression systems, 8-pCPT-cGMP application reduces ENaC open probability by ~40–60% within minutes. This inhibition occurs independently of PKG-mediated phosphorylation, as confirmed by insensitivity to PKG inhibitors like Rp-8-pCPT-cGMPS. Instead, 8-pCPT-cGMP binds directly to the cyclic nucleotide-binding domain (CNBD) of ENaC-γ subunits, inducing a conformational change that stabilizes the channel's closed state. This direct modulation highlights its role in regulating sodium reabsorption and fluid homeostasis [3].
8-pCPT-cGMP effectively cross-activates rod and olfactory CNG channels, albeit with lower potency than cAMP in rod channels. In heterologously expressed olfactory CNG channels (CNGA2/CNGA4), 8-pCPT-cGMP elicits half-maximal currents at ~5 µM, comparable to cGMP. Its efficacy surpasses natural cGMP in cone photoreceptor channels (CNGA3/CNGB3), where it generates ~80% of the maximal cGMP-induced current. This cross-activation stems from the conserved cyclic nucleotide-binding pocket in CNG channels, where the 8-pCPT modification enhances hydrophobic contacts with residues in the β-roll region. Crucially, the membrane permeability conferred by the para-chlorophenylthio group allows 8-pCPT-cGMP to access intracellular CNG channels more efficiently than hydrophilic cGMP analogs, making it ideal for physiological studies of channel modulation in intact cells [1] [3] [6].
Table 2: Ion Channel Targets Modulated by 8-pCPT-cGMP
Ion Channel Type | EC₅₀ (µM) | Maximal Efficacy (% vs. Native Ligand) | Mechanism of Action |
---|---|---|---|
Olfactory CNG (CNGA2/A4) | ~5.0 | 95–100% (vs. cAMP/cGMP) | Direct gating via CNBD binding |
Cone Photoreceptor CNG | ~3.0 | 80–85% (vs. cGMP) | Direct gating via CNBD binding |
Renal ENaC | 1.5–2.5 | 40–60% inhibition | Allosteric inhibition via ENaC-γ CNBD |
Hippocampal HCN Channels | >50 | <20% activation | Low-affinity partial agonism |
The β5-β6 loop within the CNB-B domain of PKG II constitutes a key selectivity filter for 8-pCPT-cGMP. Crystallographic studies reveal that Val-349 in PKG II (equivalent to Gly-211 in PKG Iβ) projects into the ligand-binding pocket, creating steric clash with the para-chlorophenyl group of 8-pCPT-cGMP. This reduces binding affinity by ~3-fold compared to PKG I isoforms. Molecular dynamics simulations show that 8-pCPT-cGMP induces suboptimal hinge region movement (residues 341–355) in PKG II due to this steric hindrance, impairing full kinase activation. In contrast, the smaller glycine residue in PKG Iβ allows unhindered chlorophenyl insertion and optimal hinge closure. Mutating Val-349 to glycine in PKG II restores high-affinity 8-pCPT-cGMP binding and kinase activation, confirming the β5-β6 pocket as a critical structural determinant for PKG II selectivity [5].
The enhanced potency of 8-pCPT-cGMP for PKG I isoforms relies heavily on π-stacking interactions between its para-chlorophenylthio modification and aromatic residues in the CNB domains. In PKG Iα, Phe-236 (CNB-B) forms a parallel displaced π-stack with the chlorophenyl ring, contributing ~60% of the additional binding energy compared to unmodified cGMP. The chlorine atom at the para-position further stabilizes this interaction via hydrophobic contact with Ile-232. Quantum mechanical calculations indicate a binding energy gain of ~3.8 kcal/mol from these interactions. Additionally, the sulfur atom in the thioether linker enhances rotational flexibility, allowing optimal ring orientation for π-stacking. These interactions explain why 8-pCPT-cGMP exhibits slower dissociation rates from PKG I (>10-fold) than cGMP, prolonging kinase activation and making it resistant to phosphodiesterase hydrolysis in cellular environments [5].
Table 3: Key Residues Governing 8-pCPT-cGMP Binding Selectivity
PKG Isoform | Critical Residue (Position) | Interaction Type with 8-pCPT Moiety | Functional Consequence |
---|---|---|---|
PKG Iα | Phe-236 (CNB-B) | Parallel π-stacking | High-affinity binding (Kd ~0.1 µM) |
PKG Iβ | Phe-239 (CNB-B) | Parallel π-stacking | High-affinity binding (Kd ~0.2 µM) |
PKG Iα | Ile-232 (CNB-B) | Hydrophobic chlorine contact | Enhanced residence time |
PKG II | Val-349 (CNB-B) | Steric hindrance | Reduced binding affinity |
PKG II | Tyr-350 (CNB-B) | Weak edge-to-face π-stacking | Partial compensation for Val-349 clash |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: